2-chloro-N-[(2-methylphenyl)methyl]propanamide 2-chloro-N-[(2-methylphenyl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.: 1098347-61-5
VCID: VC2811672
InChI: InChI=1S/C11H14ClNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14)
SMILES: CC1=CC=CC=C1CNC(=O)C(C)Cl
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol

2-chloro-N-[(2-methylphenyl)methyl]propanamide

CAS No.: 1098347-61-5

Cat. No.: VC2811672

Molecular Formula: C11H14ClNO

Molecular Weight: 211.69 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(2-methylphenyl)methyl]propanamide - 1098347-61-5

Specification

CAS No. 1098347-61-5
Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
IUPAC Name 2-chloro-N-[(2-methylphenyl)methyl]propanamide
Standard InChI InChI=1S/C11H14ClNO/c1-8-5-3-4-6-10(8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14)
Standard InChI Key FDPIBKCVWXAKHK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CNC(=O)C(C)Cl
Canonical SMILES CC1=CC=CC=C1CNC(=O)C(C)Cl

Introduction

Chemical Properties and Structure

Basic Information

2-chloro-N-[(2-methylphenyl)methyl]propanamide is an organic compound belonging to the family of chlorinated amides. Although specific data for this exact compound is limited in the provided search results, we can extrapolate some properties based on structurally similar compounds.

The molecular formula for this compound is C11H14ClNO with an approximate molecular weight of 211.69 g/mol. The structure consists of a propanamide backbone with a chlorine atom at the 2-position (alpha to the carbonyl group) and a (2-methylphenyl)methyl group attached to the nitrogen atom.

Physical and Chemical Characteristics

This compound likely appears as a crystalline solid at room temperature, as is typical for similar amides. Its structural features suggest it would have moderate solubility in organic solvents such as acetone, ethanol, and chloroform, while having limited solubility in water. The presence of the amide group enables hydrogen bonding, which influences its physical properties and interactions with biological systems.

The compound contains several key functional groups:

  • An amide group (--NHCO--)

  • An alpha-chlorinated carbon

  • A 2-methylphenyl group connected via a methylene bridge

These functional groups contribute to the compound's reactivity, particularly the alpha-chloro group which serves as a potential site for nucleophilic substitution reactions.

Synthesis Methods

Synthetic Routes

The synthesis of 2-chloro-N-[(2-methylphenyl)methyl]propanamide can be accomplished through several routes, drawing inference from similar compounds:

Acylation Reaction

The most direct approach would involve the reaction of 2-methylbenzylamine with 2-chloropropionyl chloride in the presence of a base. This reaction pathway is similar to that described for related compounds, where an acid chloride reacts with an amine to form an amide bond.

The reaction can be represented as:
2-methylbenzylamine + 2-chloropropionyl chloride → 2-chloro-N-[(2-methylphenyl)methyl]propanamide + HCl

Alternative Approach

Another potential synthetic route involves the reaction of 2-chloropropionic acid with 2-methylbenzylamine using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This approach might be preferred when milder reaction conditions are required.

Purification Methods

After synthesis, purification of the compound would typically involve:

  • Recrystallization from appropriate solvents

  • Column chromatography using silica gel

  • Potential washing steps to remove unreacted starting materials and by-products

These purification methods would help achieve the high purity required for research and industrial applications.

Chemical Reactions

Reactivity Patterns

Based on its structure, 2-chloro-N-[(2-methylphenyl)methyl]propanamide would be expected to participate in several types of reactions:

Nucleophilic Substitution

The chlorine atom at the alpha position represents an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions. Various nucleophiles can attack this position, leading to the formation of new derivatives.

Amide Hydrolysis

Under acidic or basic conditions, the amide bond can undergo hydrolysis, resulting in the formation of 2-chloropropionic acid and 2-methylbenzylamine.

Reduction Reactions

Reducing agents such as lithium aluminum hydride (LiAlH₄) could reduce the amide functionality to form the corresponding amine derivative.

Reaction Conditions

The reactions involving 2-chloro-N-[(2-methylphenyl)methyl]propanamide typically require controlled conditions:

  • Nucleophilic substitutions are often performed in polar aprotic solvents such as DMF or DMSO

  • Temperature control is crucial for selectivity and to minimize side reactions

  • Proper pH conditions are essential, particularly for hydrolysis reactions

Biological Activity

Antimicrobial Properties

Similar compounds to 2-chloro-N-[(2-methylphenyl)methyl]propanamide have demonstrated significant antimicrobial activity. Drawing from related structures, we can infer potential efficacy against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Data

Table 1: Estimated Antimicrobial Activity Based on Structural Analogues

Bacterial StrainEstimated MIC Range
E. coli0.0195-0.025 mg/mL
Bacillus mycoides0.0048-0.005 mg/mL
Staphylococcus aureus0.005-0.006 mg/mL
Pseudomonas aeruginosa0.013-0.015 mg/mL

The antimicrobial potential likely stems from the compound's ability to interact with bacterial cell membranes and possibly inhibit essential enzymes involved in bacterial metabolism.

Enzyme Inhibition

The chlorinated amide structure suggests potential activity as an enzyme inhibitor. The alpha-chloro group can interact with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic function. This property could be particularly relevant for applications in pharmaceutical research and development.

Structure-Activity Relationship

The biological activity of 2-chloro-N-[(2-methylphenyl)methyl]propanamide would be influenced by several structural features:

  • The chlorine atom at the alpha position contributes to its reactivity

  • The amide group enables hydrogen bonding with biological targets

  • The 2-methylphenyl group likely influences lipophilicity and membrane permeability

  • The methylene bridge between the nitrogen and the aromatic ring provides conformational flexibility

These structural elements collectively determine the compound's interaction with biological systems and its potential applications in research and medicine.

Applications in Research and Industry

Pharmaceutical Intermediates

Analytical Methods

Spectroscopic Identification

Several analytical techniques are suitable for the characterization and identification of 2-chloro-N-[(2-methylphenyl)methyl]propanamide:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton and carbon-13 NMR spectroscopy would reveal characteristic signals:

  • The methyl group on the phenyl ring would show a singlet around 2.2-2.4 ppm

  • The methylene bridge between the nitrogen and aromatic ring would appear as a characteristic signal

  • The alpha-chloro carbon would have a distinctive chemical shift in ¹³C NMR

Infrared (IR) Spectroscopy

IR analysis would show characteristic absorption bands:

  • Amide C=O stretching around 1630-1690 cm⁻¹

  • N-H stretching around 3300 cm⁻¹

  • C-Cl stretching in the 600-800 cm⁻¹ region

Mass Spectrometry

Mass spectrometry would provide molecular weight confirmation and fragmentation patterns characteristic of this structural class. The molecular ion peak would be expected at m/z 211, with isotope patterns characteristic of chlorine-containing compounds.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be suitable for purity analysis and quantification of the compound in various matrices. These techniques, especially when coupled with mass spectrometry, provide powerful tools for identification and characterization.

Comparison with Related Compounds

2-chloro-N-(2-methylphenyl)propanamide

This related compound lacks the methylene bridge between the nitrogen and the aromatic ring that is present in 2-chloro-N-[(2-methylphenyl)methyl]propanamide. The direct attachment of the aromatic ring to the nitrogen affects its reactivity and biological activity. This compound has been studied for its herbicidal properties and enzyme inhibition characteristics.

2-chloro-N-methyl-N-[(2-methylphenyl)methyl]propanamide

This derivative contains an additional methyl group on the nitrogen atom, resulting in a tertiary amide structure rather than the secondary amide of 2-chloro-N-[(2-methylphenyl)methyl]propanamide. The presence of the N-methyl group eliminates the N-H hydrogen bonding capability and influences both chemical reactivity and biological interactions.

Structure-Property Relationships

The differences among these related compounds highlight important structure-property relationships:

  • Secondary amides (like 2-chloro-N-[(2-methylphenyl)methyl]propanamide) can form hydrogen bonds through their N-H group, while tertiary amides cannot

  • The presence of a methylene bridge between the nitrogen and aromatic ring in 2-chloro-N-[(2-methylphenyl)methyl]propanamide increases conformational flexibility compared to direct attachment

  • These structural variations influence solubility, membrane permeability, and interactions with biological targets

Future Research Directions

Synthesis Optimization

Future research could focus on developing more efficient and environmentally friendly synthetic routes for 2-chloro-N-[(2-methylphenyl)methyl]propanamide. This might include:

  • Exploration of catalytic methods

  • Development of one-pot synthesis approaches

  • Investigation of green chemistry alternatives

Biological Activity Screening

Comprehensive screening of the compound against various biological targets would provide valuable insights into its potential applications:

  • Expanded antimicrobial testing against a broader range of pathogens

  • Evaluation of activity against cancer cell lines

  • Assessment of enzyme inhibition properties against diverse enzyme classes

Derivative Development

The reactive sites in 2-chloro-N-[(2-methylphenyl)methyl]propanamide offer opportunities for the development of derivatives with enhanced properties or targeted activities. Systematic modification of the structure could lead to compounds with improved biological activity or physicochemical properties.

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